molecular formula C8H16O B1266389 4-Methyl-2-heptanone CAS No. 6137-06-0

4-Methyl-2-heptanone

Cat. No.: B1266389
CAS No.: 6137-06-0
M. Wt: 128.21 g/mol
InChI Key: BIFPSSTVLFHHEI-UHFFFAOYSA-N
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Description

4-Methyl-2-heptanone, also known as isobutyl propyl ketone, is an organic compound with the molecular formula C8H16O. It is a colorless liquid with a characteristic odor and is used in various industrial applications. The compound is a member of the ketone family, characterized by the presence of a carbonyl group (C=O) bonded to two hydrocarbon groups.

Biochemical Analysis

Biochemical Properties

4-Methyl-2-heptanone plays a role in several biochemical reactions. It interacts with various enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. This interaction can lead to the modulation of enzyme activity, affecting the metabolic pathways in which these enzymes are involved . Additionally, this compound can bind to certain receptor proteins, altering their conformation and activity, which can have downstream effects on cellular signaling pathways.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound has been shown to affect the expression of genes involved in oxidative stress response and detoxification processes . This can lead to changes in the levels of reactive oxygen species and the activation of antioxidant defense mechanisms. Furthermore, this compound can impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the flux of metabolic pathways and the levels of metabolites.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It can bind to and inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, leading to changes in their catalytic activity . This inhibition can result in the accumulation of substrates and the alteration of metabolic pathways. Additionally, this compound can interact with receptor proteins, leading to changes in their conformation and activity. These interactions can trigger downstream signaling events, resulting in changes in gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can undergo degradation over time, leading to the formation of degradation products that may have different biological activities . Additionally, prolonged exposure to this compound can result in adaptive responses in cells, such as the upregulation of detoxification enzymes and antioxidant defense mechanisms.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function and overall health. At higher doses, it can induce toxic effects, such as liver damage and oxidative stress . Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are observed. Additionally, high doses of this compound can lead to adverse effects, including changes in behavior, organ toxicity, and alterations in metabolic pathways.

Metabolic Pathways

This compound is involved in several metabolic pathways, including its own metabolism by cytochrome P450 enzymes. These enzymes catalyze the oxidation of this compound, leading to the formation of metabolites that can be further processed and excreted from the body . The interaction of this compound with metabolic enzymes can also affect the levels of other metabolites and the flux of metabolic pathways. For example, the inhibition of cytochrome P450 enzymes by this compound can lead to the accumulation of substrates and the alteration of metabolic flux.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, facilitating its uptake and distribution within cells . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues can also be influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. This compound can be localized to specific cellular compartments, such as the endoplasmic reticulum and mitochondria, where it can interact with enzymes and other biomolecules . The targeting of this compound to specific organelles can be mediated by post-translational modifications and targeting signals. These interactions can influence the activity of this compound and its effects on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methyl-2-heptanone can be synthesized through several methods. One common method involves the reaction of 4-methyl-2-pentanol with a suitable oxidizing agent. Another method involves the condensation of isobutyl alcohol with propionic acid, followed by dehydration and oxidation.

Industrial Production Methods: In industrial settings, this compound is typically produced through the catalytic hydrogenation of 4-methyl-2-heptenal. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions. The resulting product is then purified through distillation to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-2-heptanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 4-methyl-2-heptanoic acid using strong oxidizing agents like potassium permanganate or chromic acid.

    Reduction: Reduction of this compound with reducing agents such as sodium borohydride or lithium aluminum hydride yields 4-methyl-2-heptanol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromic acid, and oxygen in the presence of a catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Grignard reagents, organolithium compounds, and halogenating agents.

Major Products Formed:

    Oxidation: 4-Methyl-2-heptanoic acid.

    Reduction: 4-Methyl-2-heptanol.

    Substitution: Various substituted ketones and alcohols, depending on the reagents used.

Scientific Research Applications

4-Methyl-2-heptanone has several applications in scientific research, including:

    Chemistry: Used as a solvent and intermediate in organic synthesis. It is also employed in the study of reaction mechanisms and kinetics.

    Biology: Investigated for its role as a pheromone in certain insect species. It is also used in the study of metabolic pathways and enzyme activities.

    Medicine: Explored for its potential use as a local anesthetic and in the development of new pharmaceuticals.

    Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes.

Comparison with Similar Compounds

4-Methyl-2-heptanone can be compared with other similar compounds, such as:

    2-Heptanone: Similar in structure but lacks the methyl group at the fourth position. It has different physical and chemical properties, such as a lower boiling point and different odor characteristics.

    4-Methyl-3-heptanone: Similar in structure but with the carbonyl group at the third position. It exhibits different reactivity and applications.

    2-Methyl-4-heptanone: Another isomer with the methyl group at the second position. It has distinct properties and uses compared to this compound.

The uniqueness of this compound lies in its specific structure, which imparts unique physical and chemical properties, making it suitable for various applications in research and industry.

Properties

IUPAC Name

4-methylheptan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O/c1-4-5-7(2)6-8(3)9/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIFPSSTVLFHHEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70976905
Record name 4-Methylheptan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70976905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6137-06-0
Record name 2-Heptanone, 4-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006137060
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methylheptan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70976905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methyl-2-heptanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 4-methyl-2-heptanone in the context of Actephila merrilliana?

A: this compound was identified as one of the major chemical components in the essential oil extracted from Actephila merrilliana fruits. [] This finding contributes to the overall chemical profile of the plant, which can be valuable for understanding its potential applications.

Q2: Can you elaborate on the concentration of this compound found in Actephila merrilliana and its implications?

A: Gas chromatography-mass spectrometry (GC-MS) analysis revealed that this compound constitutes 4.011% of the total essential oil extracted from Actephila merrilliana fruits. [] While not the most abundant compound, this concentration suggests a potential role in the plant's aroma profile and possibly its ecological interactions.

Q3: What analytical techniques were employed to identify and quantify this compound in the studies?

A: Both studies utilized gas chromatography-mass spectrometry (GC-MS) for the separation, identification, and quantification of volatile compounds, including this compound. [, ] This technique allows for the precise determination of the compound's presence and relative abundance within complex mixtures.

Q4: Beyond Actephila merrilliana, has this compound been found in other natural sources?

A: Yes, this compound was also detected in fermented soybean paste (doenjang) where its presence was linked to the activity of enzymes, specifically lipase, from various Aspergillus species used in the fermentation process. [] This finding highlights the compound's potential role in contributing to the characteristic aroma of fermented foods.

Q5: Does the concentration of this compound change during the fermentation of soybean paste?

A: While the study doesn't explicitly track the concentration changes of this compound, it does mention that the content of ethyl esters of long-chained fatty acids, which are related compounds, significantly increased in the later stages of soybean paste fermentation. [] This suggests a possible influence of fermentation time on the volatile profile, potentially including this compound, although further investigation is needed.

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